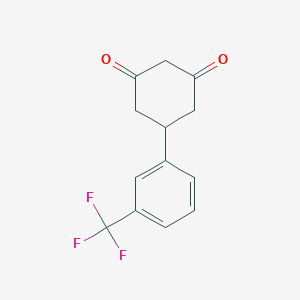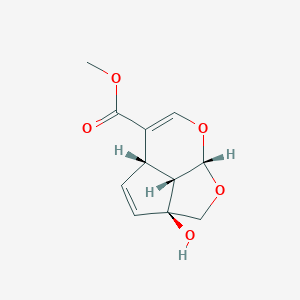
Garjasmin
Descripción general
Descripción
Garjasmin is a natural iridoid found in the herbs of Nauclea officinalis . It is a type of compound that exhibits weak cytotoxic activity against KB and MCF-7 cell lines .
Molecular Structure Analysis
The molecular structure of Garjasmin is represented by the formula C11H12O5 . The molecular weight is 224.2 . The SMILES representation is COC(=O)C1=COC2C3C1C=CC3(CO2)O . The InChI representation is InChI=1S/C11H12O5/c1-14-9(12)7-4-15-10-8-6(7)2-3-11(8,13)5-16-10/h2-4,6,8,10,13H,5H2,1H3/t6-,8-,10-,11-/m1/s1 .
Physical And Chemical Properties Analysis
Garjasmin appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .
Aplicaciones Científicas De Investigación
Pharmacology
Application Summary
Garjasmin has been identified as a compound with potential therapeutic benefits. It exhibits weak cytotoxic activity against certain cell lines, suggesting its use in cancer treatment strategies.
Methods and Procedures
The compound is typically tested in vitro using cell lines such as KB and MCF-7 to assess cytotoxicity. Dosages and exposure times vary, but meticulous control of environmental conditions is maintained to ensure reliable results.
Results and Outcomes
Garjasmin showed weak cytotoxic activity, indicating a need for further modification to enhance its efficacy as a potential cancer treatment .
Biochemistry
Application Summary
In biochemistry, Garjasmin’s role is less direct but involves the study of its interactions at the molecular level, potentially affecting metabolic pathways and enzyme reactions.
Methods and Procedures
Techniques like mass spectrometry and nuclear magnetic resonance are used to analyze Garjasmin’s interactions with biological molecules.
Results and Outcomes
Findings are typically qualitative, providing insights into the biochemical pathways Garjasmin may influence .
Molecular Biology
Application Summary
Garjasmin’s applications in molecular biology could involve gene expression studies or DNA interaction research due to its molecular properties.
Methods and Procedures
Experiments may include PCR amplification to observe the effects of Garjasmin on gene expression, or gel electrophoresis to study its binding with DNA.
Results and Outcomes
Results would offer a better understanding of how Garjasmin interacts at the genetic level, potentially influencing gene regulation .
Environmental Science
Application Summary
Garjasmin could be studied for its impact on environmental systems, particularly in relation to plant growth and soil health.
Methods and Procedures
Field studies and controlled environmental experiments would be conducted to observe the effects of Garjasmin on plant physiology and soil composition.
Results and Outcomes
Data would reveal any phytotoxic or phytopromotive effects, guiding its use in agriculture or environmental remediation .
Material Science
Application Summary
In material science, Garjasmin might be explored for its properties that could contribute to the development of new materials or coatings.
Methods and Procedures
The compound would be subjected to various stress tests and analyzed using techniques like X-ray diffraction or electron microscopy.
Results and Outcomes
Studies would determine the compound’s suitability for incorporation into materials, based on its stability and interaction with other substances .
Analytical Chemistry
Application Summary
Garjasmin could be used as a reagent or a standard in analytical chemistry for the quantification of similar compounds or as a reference in chromatography.
Methods and Procedures
Standard preparation and calibration curves would be essential, alongside method validation to ensure accuracy and precision in measurements.
Results and Outcomes
The effectiveness of Garjasmin as a standard or reagent would be quantified by its ability to improve detection limits and measurement reliability .
This analysis provides a detailed overview of the potential applications of Garjasmin across various scientific fields, highlighting the methods used and the outcomes of research in each area.
Biomineralization
Application Summary
The role of Garjasmin in biomineralization processes can be explored, which may have implications in bone health and disease.
Methods and Procedures
In vitro mineralization assays and in vivo studies in model organisms would be conducted to assess the effects of Garjasmin on mineral deposition.
Results and Outcomes
Potential promotion or inhibition of mineralization by Garjasmin could be quantified, impacting the development of treatments for bone-related conditions .
Safety And Hazards
When handling Garjasmin, it is recommended to ensure adequate ventilation and handle it in accordance with good industrial hygiene and safety practice . Eye/face protection such as safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) should be worn . Skin protection includes wearing protective gloves and impervious clothing . Respiratory protection such as a suitable respirator should be used .
Propiedades
IUPAC Name |
methyl (1S,4S,7S,11S)-4-hydroxy-2,10-dioxatricyclo[5.3.1.04,11]undeca-5,8-diene-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-14-9(12)7-4-15-10-8-6(7)2-3-11(8,13)5-16-10/h2-4,6,8,10,13H,5H2,1H3/t6-,8-,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJMOWDBOPKFBI-SSQAQTMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC2C3C1C=CC3(CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]2[C@H]3[C@@H]1C=C[C@]3(CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Garjasmin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



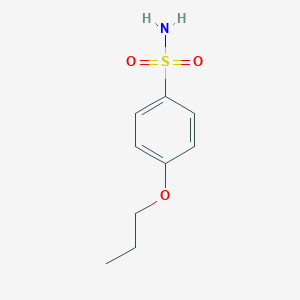
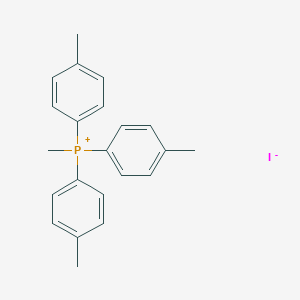
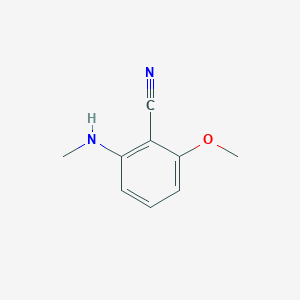
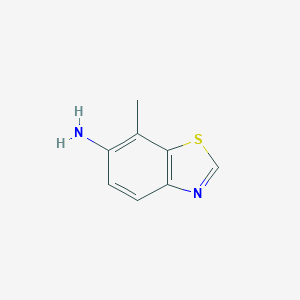
![(R)-Octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B174135.png)
![2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine](/img/structure/B174136.png)
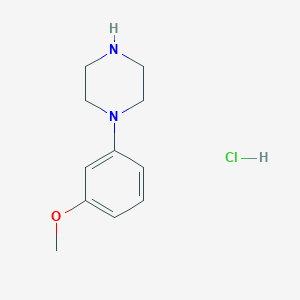
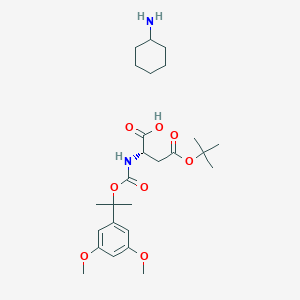
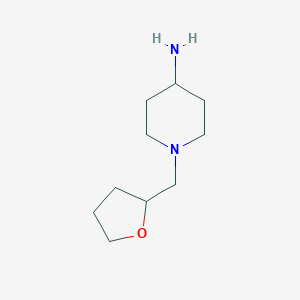
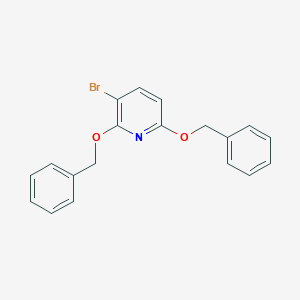
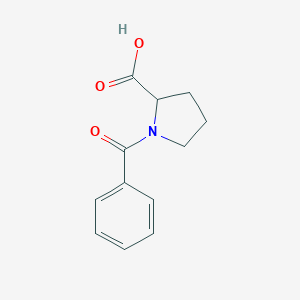
![Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B174160.png)
![9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B174170.png)
